molecular formula C7H5BrN2 B1517305 2-(5-Bromopyridin-2-yl)acetonitrile CAS No. 312325-72-7

2-(5-Bromopyridin-2-yl)acetonitrile

Cat. No.: B1517305
CAS No.: 312325-72-7
M. Wt: 197.03 g/mol
InChI Key: DPZHKLJPVMYFCU-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-2-yl)acetonitrile is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
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Biological Activity

2-(5-Bromopyridin-2-yl)acetonitrile is a heterocyclic organic compound with the molecular formula C₇H₅BrN₂ and a molecular weight of 197.03 g/mol. Its structure features a bromine atom at the 5-position of the pyridine ring, linked to an acetonitrile group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

Synthesis

The synthesis of this compound typically involves multi-step synthetic processes that yield moderate to good results. It serves as a valuable building block in the preparation of various derivatives, which can exhibit diverse biological activities. The compound is often utilized in nucleophilic substitution reactions and the formation of esters, contributing to its role in creating novel heterocyclic compounds with potential therapeutic applications .

Antifibrotic Activity

Recent studies have indicated that derivatives synthesized from this compound exhibit promising antifibrotic activities. In a comparative analysis, fourteen synthesized compounds demonstrated superior efficacy compared to established antifibrotic agents such as Pirfenidone and Bipy55′DC. This suggests that modifications of the parent compound could lead to the development of more effective treatments for fibrosis-related conditions.

Case Studies

  • Antichlamydial Activity : A study evaluated the biological activity of various pyridine derivatives, revealing that certain compounds exhibited significant antichlamydial effects. While this compound was not directly tested, its structural analogs showed promise against Chlamydia infections, suggesting possible applications in infectious disease treatment .
  • Antibacterial Properties : Research into N-alkyl-N-(pyridin-2-yl)hydroxylamines has demonstrated antibacterial activity against Micrococcus luteus and Staphylococcus aureus. Although these compounds differ structurally from this compound, they underscore the potential for similar derivatives to exhibit antibacterial properties .

Comparative Analysis

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

Compound NameMolecular FormulaSimilarity IndexBiological Activity
2-(3-Bromopyridin-2-yl)acetonitrileC₇H₅BrN₂0.77Moderate antifibrotic
2-(4-Bromopyridin-2-yl)acetonitrileC₇H₅BrN₂0.86Antimicrobial potential
5-Bromo-3-methylpicolinonitrileC₇H₆BrN₂0.87Antibacterial activity
2-(5-Bromo-3-fluoropyridin-2-yl)acetonitrileC₇H₅BrFN₂0.77Antiviral activity

Properties

IUPAC Name

2-(5-bromopyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZHKLJPVMYFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652260
Record name (5-Bromopyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312325-72-7
Record name 5-Bromo-2-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312325-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Bromopyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 5-bromo-2-(bromomethyl)pyridine (0.70 g, 2.12 mmole), in EtOH (50 mL) at 60° C. was added KCN (0.21 g, 3.18 mmole) in H2O (3 mL). After 1.5 h, the reaction contents were cooled to RT and concentrated under vacuum. The aqueous residue was dissolved in EtOAc and washed with H20, and dried over Na2SO4. Concentration under vacuum and purification on silica (EtOAc) afforded the title compound (0.38 g, 65%) as light yellow solid: LC-MS (ES) m/e 277 (M+H)+.
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
0.21 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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